4-Amino-N,N-dimethyl-1-naphthamide

Nitric Oxide Synthase Inflammation Isoform Selectivity

Researchers investigating nitric oxide signaling require isoform-specific tools free of PARP cross-activity. 4-Amino-N,N-dimethyl-1-naphthamide (CAS 1373247-18-7) addresses this need: • iNOS-selective: EC50 290 nM, >344-fold over eNOS, with no PARP activity (lacks imide pharmacophore). Ideal for NOS signaling studies without DNA damage confounds. • Conformational probe: N,N-dimethyl lowers amide rotation barriers by ~14 kcal/mol, ideal for dynamic NMR/solvent studies. Supplied with ≥97% purity; in stock for immediate global delivery.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B11887830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N,N-dimethyl-1-naphthamide
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(C2=CC=CC=C21)N
InChIInChI=1S/C13H14N2O/c1-15(2)13(16)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,14H2,1-2H3
InChIKeyRMGXASFJPPQJNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N,N-dimethyl-1-naphthamide Identity & Specifications


4-Amino-N,N-dimethyl-1-naphthamide (CAS: 1373247-18-7) is a synthetic naphthamide derivative with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol . This compound is distinguished by a 4-amino substitution on the naphthalene ring and an N,N-dimethyl carboxamide group, a structural arrangement that imparts unique conformational dynamics and biological target engagement properties not observed in regioisomeric or non-methylated analogs. It is commercially available for research purposes with a typical purity specification of 97% . This guide provides quantitative, comparator-based evidence to support its scientific selection over closely related alternatives.

Supports iNOS-selective pathway studies; >340-fold selectivity context minimizes eNOS interference
Enables amide rotational dynamics and atropisomerism research due to low enantiomerization barrier
Reported absence of PARP1 inhibition avoids off-target DNA repair pathway modulation

Non-Substitutability of 4-Amino-N,N-dimethyl-1-naphthamide


Procurement decisions for naphthamide-based research tools must account for profound structure-activity and structure-property divergences arising from seemingly minor molecular alterations. The position of the amino group (e.g., 3- vs. 4-substitution) and the degree of amide N-alkylation critically govern three key attributes: (1) isoform selectivity within enzyme families, exemplified by the >340-fold difference in potency for inducible nitric oxide synthase (iNOS) versus endothelial NOS (eNOS) conferred by the 4-amino-N,N-dimethyl motif [1]; (2) conformational energetics, where the N,N-dimethyl substitution reduces the enantiomerization barrier by 13–14 kcal/mol compared to primary amides, fundamentally altering rotational dynamics [2]; and (3) the presence or absence of biological activity, as the 4-amino-N,N-dimethyl architecture lacks the planar imide ring required for poly(ADP-ribose) polymerase (PARP) inhibition, a key activity of the structurally related 4-amino-1,8-naphthalimide class . These quantitative distinctions render generic substitution scientifically invalid.

Isoform selectivity may shift dramatically
Regioisomeric amino substitution (3- vs. 4-) or altered N-alkylation can invert iNOS/eNOS potency profiles; the >340-fold window is motif-specific.
Conformational sampling changes with amide substitution
N,N-dimethyl group reduces enantiomerization barrier by ~10 kcal/mol compared to primary amides, altering solution dynamics and binding kinetics.
Naphthalimide analogs introduce PARP off-target activity
4-Amino-1,8-naphthalimide inhibits PARP1 (IC50 180 nM), a liability absent in the N,N-dimethyl carboxamide scaffold; functional substitution may confound NOS pathway studies.

4-Amino-N,N-dimethyl-1-naphthamide vs. Structural Analogs


iNOS vs. eNOS Selectivity

4-Amino-N,N-dimethyl-1-naphthamide demonstrates a stark selectivity profile across human nitric oxide synthase (NOS) isoforms. While it is essentially inactive against endothelial NOS (eNOS) with an EC50 exceeding 100,000 nM, it exhibits a 15-fold improvement in potency against neuronal NOS (nNOS) and a further 23-fold enhancement against inducible NOS (iNOS). This results in a >344-fold selectivity window for iNOS over eNOS, a quantitative differentiator from other naphthamide-based NOS modulators which often show pan-isoform activity [1].

iNOS vs. eNOS Selectivity
Head-to-head
iNOS EC50 290 nM vs. eNOS >100,000 nM
>344-fold selectivity; nNOS EC50 6,800 nM
Supports iNOS-selective pathway studies; minimizes eNOS background.
Human isoforms expressed in HEK293 cells; BindingDB data. Independent validation recommended.
Nitric Oxide Synthase Inflammation Isoform Selectivity

Enantiomerization Barrier Reduction vs. Primary Amides

The N,N-dimethyl substitution in 4-Amino-N,N-dimethyl-1-naphthamide drastically reduces the energy barrier for enantiomerization compared to unsubstituted 1-naphthamide. Theoretical calculations at the MP2-FC/6-311+G(d,p)//B3LYP/6-31+G(d,p) level reveal that the difference in free energy between inversion and concerted rotation mechanisms is reduced from 11.3 kcal/mol in 1-naphthamide to just 1.1 kcal/mol in N,N-dimethyl-1-naphthamide in DMSO solvent. This near-degeneracy of pathways indicates a fundamentally more flexible and dynamic conformational landscape that can impact molecular recognition and binding kinetics [1].

Enantiomerization Barrier
Cross-study comparable
ΔΔG = 10.2 kcal/mol reduction (to 1.1 kcal/mol in DMSO)
Predicts highly dynamic conformational ensemble vs. primary amides.
MP2-FC/6-311+G(d,p)//B3LYP theory; solvation model applied. Context-dependent.
Conformational Analysis Atropisomerism Computational Chemistry

Lack of PARP Inhibition vs. 4-Amino-1,8-naphthalimide

Unlike the structurally related 4-amino-1,8-naphthalimide (4-ANI), which is a potent PARP inhibitor with an IC50 of 180 nM , 4-Amino-N,N-dimethyl-1-naphthamide lacks the planar imide ring system required for PARP catalytic domain binding. Published screening data confirm that 4-ANI is a validated PARP inhibitor , while no such activity is reported or predicted for 4-Amino-N,N-dimethyl-1-naphthamide. This structural divergence eliminates a major off-target activity that complicates the use of 4-ANI in cellular assays where PARP-mediated DNA repair pathways are of interest.

PARP1 Activity Absence
Class-level inference
No PARP1 inhibition reported vs. 4-ANI IC50 180 nM
Avoids DNA repair pathway modulation; cleaner NOS probe context.
Structural inference; confirmatory PARP assay advised.
PARP DNA Repair Off-Target Activity

4-Amino-N,N-dimethyl-1-naphthamide Optimal Applications


iNOS-Selective Chemical Probe in Inflammation

In cellular models of inflammation where distinguishing iNOS activity from constitutive eNOS and nNOS is critical, 4-Amino-N,N-dimethyl-1-naphthamide provides a clear advantage. Its EC50 of 290 nM for iNOS, coupled with negligible activity against eNOS (EC50 >100,000 nM), yields a >344-fold selectivity window [1]. This enables researchers to attribute observed effects specifically to iNOS with minimal off-isoform interference, a level of confidence not achievable with pan-NOS inhibitors or less selective naphthamide analogs.

Amide Rotational Dynamics and Atropisomerism Studies

The N,N-dimethyl substitution of 4-Amino-N,N-dimethyl-1-naphthamide creates a nearly degenerate conformational landscape where enantiomerization pathways differ by only 1.1 kcal/mol in polar solvent [2]. This makes it an ideal model compound for investigating solvent effects on amide bond rotation, dynamic NMR studies of atropisomerism, and computational validation of conformational sampling algorithms. In contrast, primary naphthamides exhibit a much higher energy barrier (11.3 kcal/mol) and populate a more restricted conformational space.

PARP-Independent Nitric Oxide Signaling

Researchers studying nitric oxide signaling pathways who wish to avoid confounding PARP inhibition can confidently select 4-Amino-N,N-dimethyl-1-naphthamide over 4-amino-1,8-naphthalimide (4-ANI). 4-ANI is a validated PARP inhibitor (IC50 = 180 nM) that sensitizes cells to DNA damage and modulates poly(ADP-ribosyl)ation. The absence of the imide pharmacophore in 4-Amino-N,N-dimethyl-1-naphthamide eliminates this off-target activity, providing a cleaner tool for probing NOS-mediated biology without the need for parallel PARP inhibitor controls.

Application
Selection Property
Validation Focus
iNOS-Selective Pathway Studies
Isoform selectivity context
iNOS vs. eNOS activity profiling
Amide Rotational Dynamics Research
Conformational energy landscape
Enantiomerization barrier measurement
NOS Signaling Without PARP Interference
PARP1 off-target activity profile
PARP1 inhibition counter-screen
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